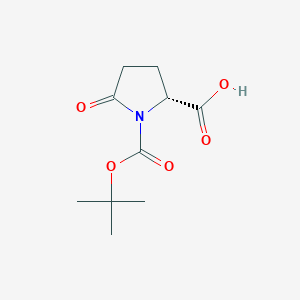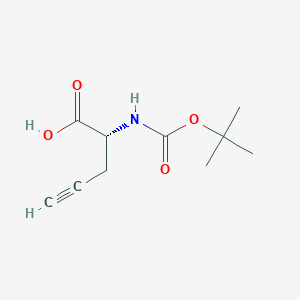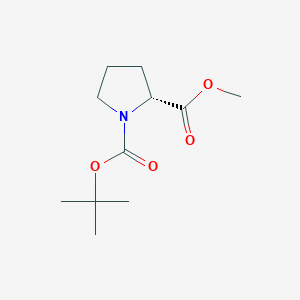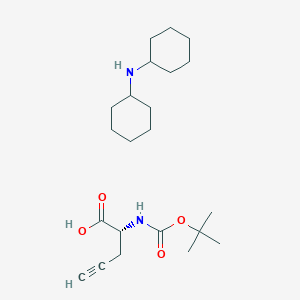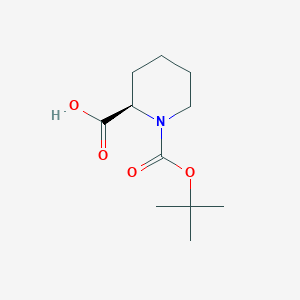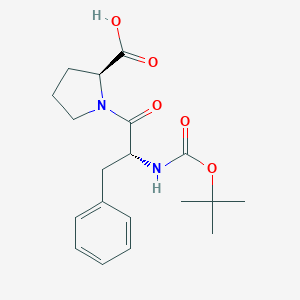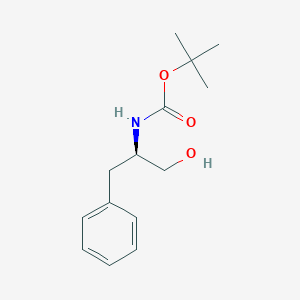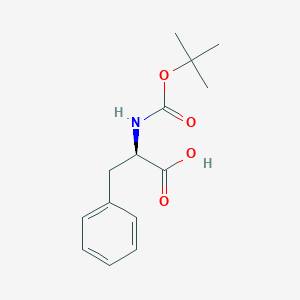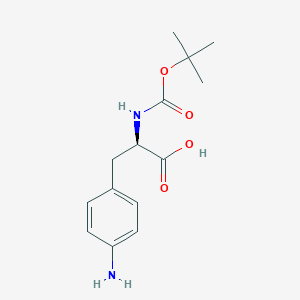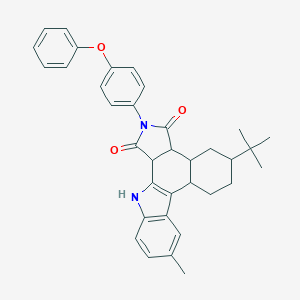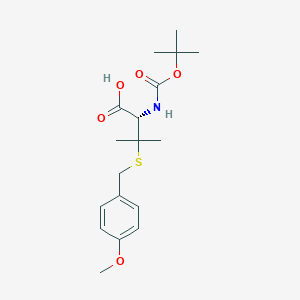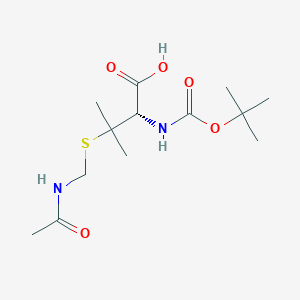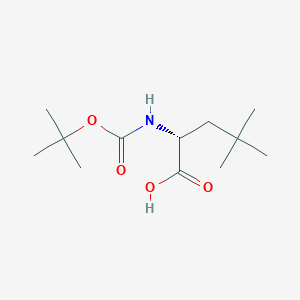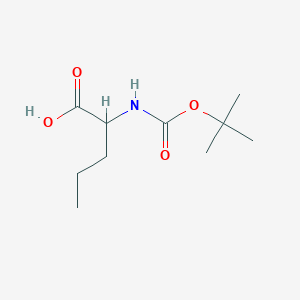
Boc-D-Glu(Ofm)-OH
Descripción general
Descripción
Boc-D-Glu(Ofm)-OH is a chemical compound with the molecular formula C24H27NO6 . It is used in scientific research, particularly in the field of biochemistry.
Synthesis Analysis
Boc-D-Glu(Ofm)-OH is used in solid-phase peptide synthesis and the synthesis of [AspB10LysB28ProB29]-ester insulin . It is also used in the manufacture of chemical compounds .Molecular Structure Analysis
The molecular structure of Boc-D-Glu(Ofm)-OH consists of 24 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact mass of the molecule is 425.183838 Da .Physical And Chemical Properties Analysis
Boc-D-Glu(Ofm)-OH has a molecular weight of 425.474 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Aplicaciones Científicas De Investigación
-
Peptide Synthesis
- Boc-D-Glu(Ofm)-OH is used as a building block for solid phase peptide synthesis .
- The Boc group (tert-butoxycarbonyl) is used as a protective group in peptide synthesis. It’s added to the amino group of the amino acid to prevent unwanted peptide bond formation. The Ofm (9-fluorenylmethoxycarbonyl) group is another protective group used for the same purpose .
- The Boc group can be removed under acidic conditions, while the Ofm group can be removed under slightly basic conditions. This allows for selective deprotection during peptide synthesis .
- The use of Boc-D-Glu(Ofm)-OH in peptide synthesis allows for the creation of a wide variety of peptides, which can be used in various fields of research, including biochemistry, pharmacology, and medicine .
-
Immunology
For example, peptides synthesized using Boc-D-Glu(Ofm)-OH could potentially be used in drug development, as many drugs are peptides or small proteins . They could also be used in the study of protein structure and function, as well as in the development of new biochemical assays .
For example, peptides synthesized using Boc-D-Glu(Ofm)-OH could potentially be used in drug development, as many drugs are peptides or small proteins . They could also be used in the study of protein structure and function, as well as in the development of new biochemical assays .
Safety And Hazards
When handling Boc-D-Glu(Ofm)-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental release, the material should not be allowed to enter drains or water courses .
Propiedades
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu(Ofm)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



